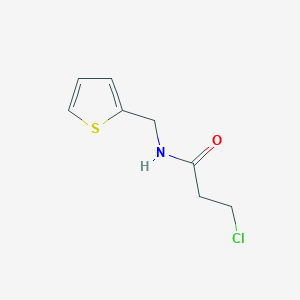

3-chloro-N-(thiophen-2-ylmethyl)propanamide

Description

3-Chloro-N-(thiophen-2-ylmethyl)propanamide is a chloro-substituted propanamide derivative featuring a thiophen-2-ylmethyl group attached to the amide nitrogen. The compound’s structure consists of a three-carbon chain with a chlorine atom at the third position and a thiophene ring linked via a methylene group to the nitrogen (Fig. 1).

Molecular Formula: C₈H₁₀ClNOS Key Features:

- Thiophene moiety: Enhances lipophilicity and π-π stacking interactions.

- Chlorine atom: Increases electrophilicity and influences metabolic stability.

- Amide bond: Facilitates hydrogen bonding and structural rigidity.

Properties

IUPAC Name |

3-chloro-N-(thiophen-2-ylmethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNOS/c9-4-3-8(11)10-6-7-2-1-5-12-7/h1-2,5H,3-4,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMKYTIFCFPCBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399674 | |

| Record name | 3-chloro-N-(thiophen-2-ylmethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21403-26-9 | |

| Record name | 3-Chloro-N-(2-thienylmethyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21403-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-N-(thiophen-2-ylmethyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-chloro-N-(thiophen-2-ylmethyl)propanamide typically proceeds via nucleophilic acyl substitution, where an acyl chloride derivative of 3-chloropropanoic acid reacts with thiophen-2-ylmethyl amine under controlled conditions to form the amide bond. This approach is analogous to the preparation of related 3-chloro-N-arylpropanamides, where the amine nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride and forming the amide linkage.

Key Starting Materials

- 3-Chloropropanoyl chloride : Prepared from 3-chloropropanoic acid by reaction with thionyl chloride or oxalyl chloride.

- Thiophen-2-ylmethyl amine : Can be synthesized or commercially sourced; alternatively, thiophene-2-carboxaldehyde can be reduced or converted to the amine.

Typical Reaction Conditions

- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to maintain anhydrous conditions and facilitate nucleophilic substitution.

- Base : Triethylamine or pyridine is used to neutralize the hydrochloric acid generated during the reaction.

- Temperature : The reaction is generally conducted at low temperatures (0–5°C) to minimize side reactions and improve selectivity.

- Reaction time : Typically 1–3 hours under stirring.

Representative Procedure

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Dissolve thiophen-2-ylmethyl amine in anhydrous DCM | Prepare amine solution under inert atmosphere |

| 2 | Add triethylamine (1.1 equiv) | Acts as acid scavenger |

| 3 | Slowly add 3-chloropropanoyl chloride (1 equiv) dropwise at 0–5°C | Controls exotherm and reaction rate |

| 4 | Stir for 2 hours at 0–5°C, then allow to warm to room temperature | Ensures complete reaction |

| 5 | Quench with water, extract organic layer | Remove inorganic salts |

| 6 | Purify by recrystallization or column chromatography | Obtain pure this compound |

Alternative Synthetic Routes

- Enzymatic reduction and coupling : According to patent DE102005062661A1, optically active intermediates related to thiophene derivatives can be prepared via enzymatic reduction of 3-chloro-1-(thien-2-yl)propan-1-one, followed by amide formation. This method allows for stereoselective synthesis of chiral analogs.

- Stille coupling and subsequent functionalization : Thiophene-2-carboxylic acid chloride can be synthesized via Stille coupling reactions, which then can be converted to the acyl chloride and coupled with amines.

Yield and Purity

- Yields for nucleophilic acyl substitution reactions forming amides typically range from 70% to 85% under optimized conditions.

- Purification by recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane) yields high purity (>98%) as confirmed by HPLC.

Analytical Characterization

- NMR Spectroscopy : Confirms amide bond formation with characteristic chemical shifts for amide protons (δ 7.5–8.0 ppm) and carbonyl carbons (δ 170–175 ppm).

- Mass Spectrometry : Molecular ion peak consistent with the expected molecular weight.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phase confirm purity and monitor reaction progress.

Stability Considerations

- The compound is stable under inert atmosphere and low temperature storage (–20°C).

- Avoid exposure to strong bases or aqueous alkaline conditions to prevent hydrolysis of the amide bond.

- Data Table: Summary of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Acyl chloride source | 3-Chloropropanoyl chloride | Prepared from 3-chloropropanoic acid |

| Amine source | Thiophen-2-ylmethyl amine | Commercial or synthesized |

| Solvent | Anhydrous dichloromethane (DCM) or THF | Ensures anhydrous conditions |

| Base | Triethylamine or pyridine | Neutralizes HCl byproduct |

| Temperature | 0–5°C during addition, then room temp | Controls reaction rate and side products |

| Reaction time | 1–3 hours | Sufficient for complete conversion |

| Purification | Recrystallization or column chromatography | Achieves >98% purity |

| Yield | 70–85% | Dependent on reaction optimization |

The preparation of this compound is efficiently achieved via nucleophilic acyl substitution of 3-chloropropanoyl chloride with thiophen-2-ylmethyl amine under mild, anhydrous conditions using a base to scavenge HCl. Alternative stereoselective methods involving enzymatic reduction of related ketone intermediates provide access to optically active derivatives. Optimization of reaction parameters such as temperature, solvent, and purification techniques ensures high yield and purity. Analytical methods including NMR, HPLC, and mass spectrometry are critical for confirming product identity and quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(thiophen-2-ylmethyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex.

Major Products Formed

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding amines.

Scientific Research Applications

3-chloro-N-(thiophen-2-ylmethyl)propanamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 3-chloro-N-(thiophen-2-ylmethyl)propanamide is not fully elucidated. it is believed to interact with specific molecular targets through its functional groups. The chloro group may participate in nucleophilic substitution reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. The amide group may form hydrogen bonds with biological macromolecules, influencing their structure and function .

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and inferred properties based on the evidence:

Structural and Functional Analysis

Thiophene vs. Aromatic Substituents

- This contrasts with phenyl or naphthyl groups in ibuprofen/naproxen derivatives, which prioritize steric bulk and π-π interactions .

- Chlorine Position : The 3-chloro substitution in the propanamide chain is consistent across analogs, suggesting a role in stabilizing the molecule’s conformation or modulating electronic effects on the amide bond .

Physicochemical Properties

- Lipophilicity : Thiophene and chlorinated analogs exhibit higher logP values compared to polar sulfonamide derivatives, influencing membrane permeability .

- Thermal Stability : Amide bonds generally confer rigidity, while chlorine atoms may increase melting points (e.g., naproxen derivative melts at 91–95°C ).

Analytical Characterization

- NMR/IR Spectroscopy : Used universally for confirming amide bond formation and substituent integration (e.g., 1H NMR peaks at δ 1.20–1.46 ppm for methyl groups in ibuprofen derivatives ).

- HRMS/UPLC-QDa: Critical for quantifying trace impurities in pharmaceuticals, as demonstrated for 3-chloro-propanamide genotoxic impurities in osimertinib .

Biological Activity

3-Chloro-N-(thiophen-2-ylmethyl)propanamide is a synthetic compound with potential biological activity, particularly in medicinal chemistry. Its unique structure, characterized by the presence of a chloro group and a thiophene moiety, suggests various interactions with biological targets. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

The molecular formula for this compound is C₈H₁₀ClNOS. The compound features:

- Chloro Group : Potential for nucleophilic substitution reactions.

- Thiophene Ring : Contributes to π-π interactions with aromatic residues in proteins.

- Amide Group : Capable of forming hydrogen bonds with biological macromolecules.

These structural components enhance its reactivity and interaction with various biological systems .

The mechanism of action for this compound is not fully elucidated but is believed to involve:

- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles, affecting the compound's biological activity.

- Hydrogen Bonding : The amide group can interact with proteins, influencing their structure and function.

- Aromatic Interactions : The thiophene ring may engage in π-π stacking with other aromatic compounds, potentially modulating enzyme activity .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains. A study demonstrated that modifications on the thiophene ring enhanced the antimicrobial potency of related compounds .

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. Preliminary studies suggest that it may interact with pathways mediated by cannabinoid receptors, which are known to play a role in pain and inflammation regulation. This interaction could provide therapeutic benefits in treating inflammatory conditions .

Data Summary

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Significant against various strains | Disruption of bacterial cell wall synthesis |

| Anti-inflammatory | Potential modulation of cannabinoid pathways | Interaction with cannabinoid receptors |

| Antiviral | Promising against certain viruses | Inhibition of viral replication |

Case Studies

- Antimicrobial Study : A study involving derivatives of thiophene demonstrated that modifications could enhance antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The presence of the thiophene moiety was crucial for this activity .

- Anti-inflammatory Research : Investigations into cannabinoid receptor interactions revealed that similar compounds could reduce inflammation markers in animal models, suggesting a pathway through which this compound might exert its effects .

- Antiviral Testing : A series of thiophene-based compounds were tested for their antiviral properties against Dengue virus, showing promising results that warrant further exploration into this compound's potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-N-(thiophen-2-ylmethyl)propanamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via amide coupling between 3-chloropropanoyl chloride and thiophen-2-ylmethylamine under inert conditions. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity assessment requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy to confirm the absence of unreacted starting materials or byproducts .

Q. How can the structural and electronic properties of this compound be characterized for research applications?

- Methodology : Use a combination of techniques:

- X-ray crystallography (for solid-state conformation analysis, as demonstrated in similar propanamide derivatives ).

- FT-IR to confirm amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- DFT calculations (B3LYP/6-31G* basis set) to model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces .

Q. What solubility considerations are critical for in vitro biological assays?

- Methodology : The compound is sparingly soluble in water but dissolves in DMSO or DMF. For cell-based assays, prepare stock solutions in DMSO (≤0.1% v/v final concentration to avoid cytotoxicity). Solubility can be empirically validated via UV-Vis spectroscopy at λmax (~260 nm for thiophene derivatives) .

Q. What preliminary biological screening approaches are suitable for this compound?

- Methodology : Screen for enzyme inhibition (e.g., proteases or kinases) using fluorogenic substrates or ADP-Glo™ assays. Receptor binding affinity can be assessed via SPR (surface plasmon resonance) or radioligand displacement assays. Dose-response curves (1 nM–100 µM) should be triplicated to ensure reproducibility .

Advanced Research Questions

Q. How can impurity profiling and stability studies be designed under varying experimental conditions?

- Methodology :

- Forced degradation : Expose the compound to heat (40–80°C), UV light (254 nm), and acidic/basic conditions (0.1 M HCl/NaOH, 24 h). Monitor degradation via LC-MS to identify impurities (e.g., hydrolyzed amide or oxidized thiophene derivatives) .

- Stability storage : Store lyophilized samples at –20°C under argon; assess stability monthly via HPLC area normalization .

Q. What strategies are effective for resolving enantiomeric mixtures if chirality is introduced during synthesis?

- Methodology : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (95:5) mobile phase. Alternatively, synthesize enantiopure intermediates via asymmetric catalysis (e.g., Evans oxazolidinone auxiliaries) before amide coupling .

Q. How can computational modeling guide structure-activity relationship (SAR) studies for target optimization?

- Methodology : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to identify key binding interactions. Compare with analogs (e.g., furan vs. thiophene derivatives) to optimize substituent effects on binding affinity and selectivity .

Q. How should contradictory data (e.g., solubility vs. literature values) be addressed in publications?

- Methodology : Replicate experiments under standardized conditions (e.g., shake-flask method, 25°C). Validate results using orthogonal techniques (e.g., nephelometry vs. UV-Vis). Discuss potential causes (e.g., polymorphic forms, solvent impurities) in the context of prior literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.